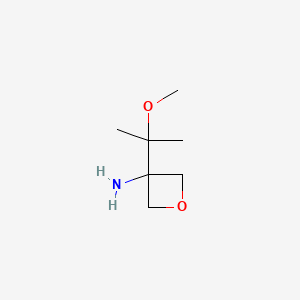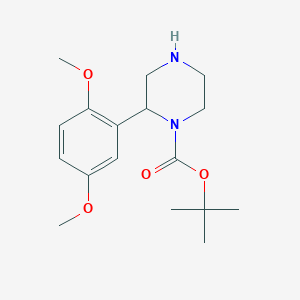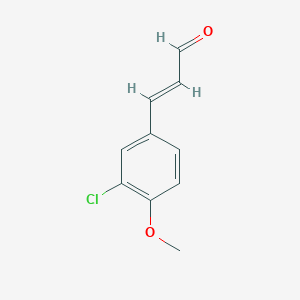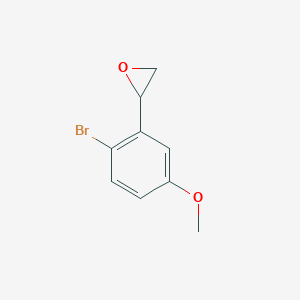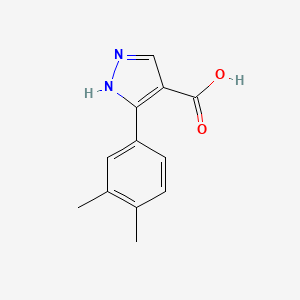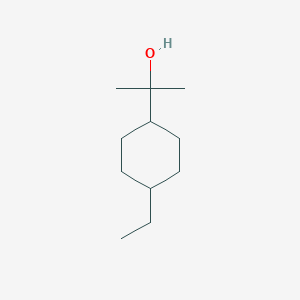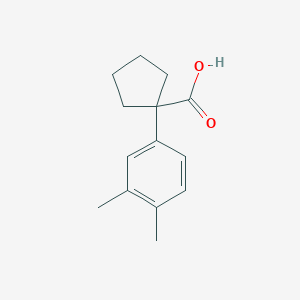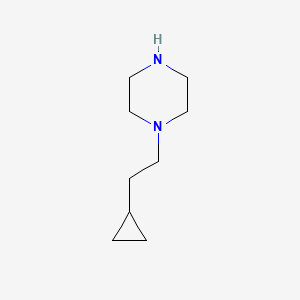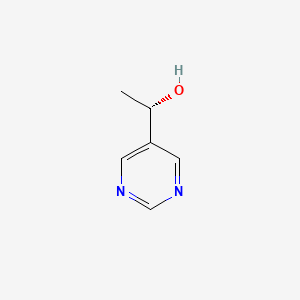
(1S)-1-(pyrimidin-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(pyrimidin-5-yl)ethan-1-ol is an organic compound that features a pyrimidine ring attached to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(pyrimidin-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine and an appropriate chiral alcohol precursor.
Reaction Conditions: A common method involves the use of a chiral catalyst to induce asymmetry in the product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent product quality.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to maintain high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-1-(pyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of (1S)-1-(pyrimidin-5-yl)ethanone.
Reduction: Formation of (1S)-1-(pyrimidin-5-yl)ethane.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
(1S)-1-(pyrimidin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S)-1-(pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
(1R)-1-(pyrimidin-5-yl)ethan-1-ol: The enantiomer of (1S)-1-(pyrimidin-5-yl)ethan-1-ol, with different stereochemistry.
(1S)-1-(pyrimidin-4-yl)ethan-1-ol: A similar compound with a pyrimidine ring substituted at a different position.
(1S)-1-(pyridin-5-yl)ethan-1-ol: A compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: this compound is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
(1S)-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/t5-/m0/s1 |
Clé InChI |
LHBKMPNNYVQNRE-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CN=CN=C1)O |
SMILES canonique |
CC(C1=CN=CN=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





